Cas no 898755-00-5 (2'-Chloro-3-(2,6-dimethylphenyl)propiophenone)
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
- 2'-CHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE
- MFCD03843793
- DTXSID30644799
- 898755-00-5
- AKOS016022243
- 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
-
- MDL: MFCD03843793
- Inchi: 1S/C17H17ClO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3
- InChI Key: KANSHNFIAYSVIO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(CCC1C(C)=CC=CC=1C)=O
Computed Properties
- Exact Mass: 272.09700
- Monoisotopic Mass: 272.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.124
- Boiling Point: 395.8°C at 760 mmHg
- Flash Point: 237.6°C
- Refractive Index: 1.572
- PSA: 17.07000
- LogP: 4.77230
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 206548-1g |
2'-chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 206548-2g |
2'-chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 206548-5g |
2'-chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | C100600-250mg |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C100600-500mg |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Ambeed | A312174-1g |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 95+% | 1g |
$437.0 | 2025-04-15 | |
| abcr | AB366572-1 g |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone, 97%; . |
898755-00-5 | 97% | 1g |
€932.90 | 2023-04-26 | |
| A2B Chem LLC | AD12067-1g |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AD12067-2g |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AD12067-5g |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone |
898755-00-5 | 97% | 5g |
$2291.00 | 2024-04-19 |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone Suppliers
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
Professional Introduction to Compound with CAS No. 898755-00-5 and Product Name: 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
The compound with the CAS number 898755-00-5 and the product name 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone consists of a propiophenone core substituted with a chloro group at the 2-position and dimethylphenyl groups at the 3-position, which contributes to its distinct chemical behavior and reactivity.
Recent research in the field of medicinal chemistry has highlighted the importance of propiophenone derivatives in the synthesis of bioactive molecules. The presence of the chloro group in 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone enhances its utility as a building block for more complex pharmacophores. This compound has been explored in various synthetic pathways, particularly in the development of novel therapeutic agents targeting a range of diseases. The dimethylphenyl groups contribute to lipophilicity, which is a critical factor in drug absorption and distribution within the body.
One of the most compelling aspects of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By serving as a precursor for kinase inhibitors, this compound has the potential to impact treatments for these conditions. Studies have demonstrated that derivatives of propiophenone can be effectively incorporated into small-molecule inhibitors that exhibit high selectivity and potency against specific kinases.
The structural features of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone also make it a valuable intermediate in the synthesis of other pharmacologically active compounds. For instance, its reactivity allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, which are widely used in drug discovery to create complex molecular architectures. These reactions enable chemists to introduce diverse substituents into the molecule, tailoring its properties for specific biological targets.
In addition to its applications in kinase inhibition, research has begun to explore the potential of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone in other therapeutic areas. Its ability to act as a versatile scaffold has led to investigations into its use as an intermediate for antiviral and anti-inflammatory agents. The chloro group provides a handle for further derivatization, allowing for the creation of compounds with enhanced biological activity. This adaptability makes it an attractive candidate for medicinal chemists seeking novel therapeutic solutions.
The synthesis of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone itself is another area of interest within synthetic organic chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements are crucial for facilitating further research and development, ensuring that researchers have access to sufficient quantities of high-quality material for their studies. Techniques such as catalytic hydrogenation and palladium-catalyzed reactions have been particularly useful in optimizing its synthesis.
The pharmacokinetic properties of derivatives derived from 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone have also been extensively studied. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating their potential as drugs. Computational modeling and experimental techniques have been employed to predict and verify these properties, providing valuable insights into their behavior within biological systems.
One notable study published in a leading journal demonstrated the utility of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone in the development of a novel anticancer agent. The study reported that by modifying the propiophenone core with appropriate substituents, they could generate compounds that exhibited significant inhibitory effects on certain cancer cell lines. The chloro group was found to enhance binding affinity to target proteins, while the dimethylphenyl groups improved solubility and bioavailability.
As research continues to evolve, the applications of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone are expected to expand further. The growing interest in personalized medicine and targeted therapies underscores the importance of having versatile molecular building blocks like this one available for drug discovery efforts. By leveraging its unique structural features and reactivity patterns, chemists can continue to develop innovative treatments that address unmet medical needs.
In conclusion,898755-00-5and product name: 2'-Chloro-3-(2',6' dimethoxy phenyl ) pro pi pheno ne represents a promising compound with significant potential in pharmaceutical chemistry. Its role as an intermediate in synthesizing bioactive molecules highlights its importance in drug development efforts across multiple therapeutic areas. As research progresses,this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing new treatments.
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